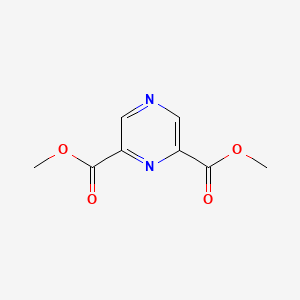

Dimethyl pyrazine-2,6-dicarboxylate

Description

Significance of Pyrazine (B50134) Dicarboxylate Frameworks in Contemporary Chemical Research

Pyrazine dicarboxylate frameworks are integral to the development of advanced materials, particularly in the realm of coordination polymers and metal-organic frameworks (MOFs). The nitrogen atoms within the pyrazine ring, coupled with the carboxylate groups, provide multiple coordination sites for metal ions, enabling the construction of intricate and highly ordered one-, two-, and three-dimensional structures. These frameworks are of significant interest for applications in gas storage, catalysis, and sensing, owing to their tunable porosity and high surface areas. The rigid and planar nature of the pyrazine ring imparts a degree of predictability to the resulting structures, a crucial factor in the rational design of new materials with desired properties.

Overview of Dimethyl Pyrazine-2,6-dicarboxylate as a Key Synthetic Intermediate and Ligand Precursor

This compound serves as a crucial building block in organic synthesis and coordination chemistry. Its ester functionalities can be readily hydrolyzed to the corresponding dicarboxylic acid, pyrazine-2,6-dicarboxylic acid, a versatile ligand for the construction of coordination complexes and MOFs. The dimethyl ester itself can also be employed in various chemical transformations, acting as a key intermediate in the synthesis of more complex organic molecules. For instance, it can be prepared through the oxidation of 2,6-dimethylpyrazine (B92225), showcasing a direct synthetic route from a readily available starting material. bohrium.com The strategic placement of the carboxylate groups at the 2 and 6 positions of the pyrazine ring influences the geometry and connectivity of the resulting metal complexes, making it a valuable tool for crystal engineering.

One notable synthetic application of this compound is its use in the preparation of N,N'-dibenzylpyrazine-2,6-dicarboxamide. This is achieved by refluxing the dimethyl ester with benzylamine, demonstrating its utility as a precursor to amide-based ligands. bohrium.com

Scope and Objectives of Research on this compound

Current research on this compound and its derivatives is multifaceted, with several key objectives:

Development of Novel Synthetic Methodologies: A primary goal is to establish efficient and scalable synthetic routes to this compound and its parent dicarboxylic acid. This includes exploring various oxidation and coupling reactions to improve yields and minimize byproducts. bohrium.comutwente.nl

Exploration of Coordination Chemistry: Researchers are actively investigating the coordination behavior of the corresponding pyrazine-2,6-dicarboxylate ligand with a wide range of metal ions. This involves the synthesis and characterization of new coordination polymers and MOFs with unique structural topologies and properties.

Investigation of Functional Materials: A significant objective is to harness the properties of materials derived from this compound for specific applications. This includes studying their gas sorption capabilities, catalytic activity, and potential in areas such as selective actinide extraction. utwente.nl

Understanding Structure-Property Relationships: A fundamental aim is to elucidate the relationship between the molecular structure of the ligand, the resulting coordination architecture, and the macroscopic properties of the final material. This knowledge is crucial for the rational design of next-generation functional materials.

Interactive Data Table: Properties of Pyrazine-2,6-dicarboxylic Acid Metal Complexes

| Metal Ion | Complex Formula | Coordination Geometry | Key Feature |

| Europium(III) | [Eu(PYZ)3]3- | Not specified | Exhibits highly efficient metal-centered luminescence in the solid state. |

| Ytterbium(III) | Not specified | Not specified | Demonstrates efficient metal-centered luminescence in the Near Infra-Red (NIR) region. |

Structure

3D Structure

Properties

IUPAC Name |

dimethyl pyrazine-2,6-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O4/c1-13-7(11)5-3-9-4-6(10-5)8(12)14-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSXGKDUYJPQZTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=CC(=N1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80563289 | |

| Record name | Dimethyl pyrazine-2,6-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80563289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35042-26-3 | |

| Record name | Dimethyl pyrazine-2,6-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80563289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of Dimethyl Pyrazine 2,6 Dicarboxylate

Established Synthetic Routes to Dimethyl Pyrazine-2,6-dicarboxylate

The primary and most conventional pathway to this compound involves a two-step process: the oxidation of a suitable disubstituted pyrazine (B50134) to its corresponding dicarboxylic acid, followed by the esterification of the diacid.

Oxidation of Substituted Pyrazines to Pyrazine-2,6-dicarboxylic Acid Precursors

The synthesis of pyrazine-2,6-dicarboxylic acid, the immediate precursor to the target dimethyl ester, is commonly achieved through the oxidation of pyrazines bearing oxidizable substituents at the 2 and 6 positions. While specific literature detailing the oxidation of 2,6-dimethylpyrazine (B92225) is not abundant, the oxidation of analogous compounds provides a well-established procedural basis. The oxidation of alkyl-substituted aromatic heterocycles, such as 2,6-dimethylpyridine, with strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) is a standard method. chemicalbook.com

In a typical procedure analogous to the synthesis of pyridine-2,6-dicarboxylic acid, 2,6-dimethylpyrazine would be treated with an aqueous solution of potassium permanganate. chemicalbook.com The reaction mixture is heated to promote the oxidation of the methyl groups to carboxylic acid functionalities. The progress of the reaction can be monitored by the disappearance of the purple color of the permanganate ion. Upon completion, the manganese dioxide byproduct is removed by filtration. The resulting aqueous solution is then acidified to precipitate the pyrazine-2,6-dicarboxylic acid.

Table 1: Analogous Oxidation of 2,6-Dimethylpyridine to Pyridine-2,6-dicarboxylic Acid

| Reactant | Oxidizing Agent | Solvent | Key Conditions | Product |

| 2,6-Dimethylpyridine | Potassium Permanganate (KMnO₄) | Water | Heating | Pyridine-2,6-dicarboxylic acid |

This method, while effective, often requires careful control of reaction conditions to prevent over-oxidation and degradation of the pyrazine ring. The workup procedure is also crucial for obtaining a pure product.

Esterification Protocols for Pyrazine-2,6-dicarboxylic Acid

With pyrazine-2,6-dicarboxylic acid in hand, the subsequent step involves its conversion to the corresponding dimethyl ester.

The most common method for the esterification of pyrazine-2,6-dicarboxylic acid is the Fischer-Speier esterification. This reaction involves treating the dicarboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The equilibrium of this reaction is driven towards the formation of the ester by using a large excess of the alcohol.

The general mechanism involves the protonation of the carboxylic acid carbonyl group by the acid catalyst, which enhances its electrophilicity. Methanol then acts as a nucleophile, attacking the carbonyl carbon. A series of proton transfers and the elimination of water lead to the formation of the methyl ester. This process occurs at both carboxylic acid groups to yield this compound.

Table 2: Fischer-Speier Esterification of Pyrazine-2,6-dicarboxylic Acid

| Reactant | Reagent | Catalyst | Key Conditions | Product |

| Pyrazine-2,6-dicarboxylic acid | Methanol (excess) | Sulfuric Acid (H₂SO₄) | Reflux | This compound |

Alternative Synthetic Pathways and Process Optimizations

While the oxidation-esterification sequence is the most established route, alternative pathways for the synthesis of pyrazine dicarboxylates have been explored. One such alternative involves the construction of the pyrazine ring from acyclic precursors that already contain the desired functional groups or their precursors. For instance, the condensation of α-amino ketones or related compounds can lead to the formation of dihydropyrazines, which can then be oxidized to the aromatic pyrazine system.

Process optimizations for the established routes often focus on improving yields, reducing reaction times, and employing more environmentally benign conditions. The use of microwave irradiation has been shown to significantly accelerate both the oxidation of alkylpyridines and the subsequent esterification, leading to higher yields in shorter time frames.

Derivatization Reactions and Functionalization Utilizing this compound

This compound serves as a versatile platform for further chemical modifications, enabling the synthesis of a wide array of functional molecules.

Amidation Reactions for the Formation of Pyrazinedicarboxamide Ligands

A significant application of this compound is in the synthesis of pyrazinedicarboxamides. These compounds are of great interest as ligands in coordination chemistry due to their ability to form stable complexes with various metal ions. The direct amidation of this compound with primary or secondary amines is a straightforward method to achieve this transformation.

In a typical reaction, this compound is heated with an excess of the desired amine, either neat or in a suitable solvent. The reaction proceeds via nucleophilic acyl substitution, where the amine displaces the methoxy (B1213986) group of the ester to form the corresponding amide. The reaction can often be driven to completion by removing the methanol byproduct. For less reactive amines, the use of a catalyst or conversion of the dicarboxylic acid to the more reactive acyl chloride may be necessary. mdpi.com

Table 3: Synthesis of N,N'-dialkylpyrazine-2,6-dicarboxamides

| Starting Material | Reagent | Product |

| This compound | Primary Amine (R-NH₂) | N,N'-dialkylpyrazine-2,6-dicarboxamide |

The resulting pyrazinedicarboxamide ligands offer a rich coordination chemistry, with the potential to form discrete molecular complexes or extended coordination polymers, depending on the nature of the amine and the metal ion used.

Strategies for the Introduction of Diverse Substituents on the Pyrazine Core

The introduction of substituents onto the pyrazine ring of pyrazine-2,6-dicarboxylic acid and its esters is crucial for modifying their chemical and physical properties. While direct substitution on this compound is not widely documented, general synthetic strategies for substituted pyrazines often involve the condensation of precursors or the modification of related pyrazine compounds.

One established method involves the condensation of substituted α-dicarbonyl compounds with 1,2-diamines. A more targeted approach for creating symmetrically substituted pyrazine derivatives starts with corresponding acetoacetic acid derivatives. For instance, ethyl 2-aminoacetoacetate has been observed to undergo spontaneous autoxidation to yield 2,5-dimethyl-3,6-dicarboethoxy pyrazine as a byproduct. tandfonline.com This finding has been leveraged to develop a more convenient synthesis for 2,5-dimethylpyrazine-3,6-dicarboxylic acid derivatives. tandfonline.com

Furthermore, research into related substituted pyrazine-2-carboxylic acids demonstrates that functionalization is achievable. Studies have been conducted on the condensation of chlorides from acids like 6-chloropyrazine-2-carboxylic acid and 5-tert-butyl-pyrazine-2-carboxylic acid with various anilines to produce a range of amide derivatives. nih.gov These transformations, involving the reaction at a carboxylic acid group while other substituents are present on the ring, indicate the stability of the pyrazine core to certain reaction conditions and highlight a pathway for creating diverse structures.

While direct electrophilic or nucleophilic substitution on the unsubstituted carbon atoms of the this compound core is challenging due to the electron-withdrawing nature of the ester groups and the pyrazine nitrogens, modification of precursors remains a viable strategy. For example, building the pyrazine ring from already substituted components allows for a wide variety of functional groups to be incorporated.

Investigation of Polymerization Reactions Involving this compound

This compound and its structural isomers are valuable monomers for the synthesis of novel polyesters, offering a bio-based alternative to traditional petroleum-derived polymers. The pyrazine ring's inclusion in a polymer backbone can impart unique thermal and mechanical properties. The primary method for polymerization is a two-step melt transesterification and polycondensation process.

This approach circumvents the issue of the high melting point and instability of the corresponding diacid, which can be a limitation for direct esterification polymerization. The synthesis of the dimethyl ester provides a monomer with a stable melt, which is more aligned with green chemistry principles. rsc.org

The polymerization process typically involves reacting the dimethyl ester of a pyrazine dicarboxylic acid derivative with a diol. A representative example is the polymerization of the dimethyl ester of 2,5-dimethylpyrazine-3,6-dicarboxylic acid (Me₂DMDPP) with various diols. rsc.org The reaction is generally carried out in the presence of a catalyst, such as Tin(II) octoate (Sn(Oct)₂), at elevated temperatures. The process begins with a transesterification step to form oligomers and release methanol, followed by a polycondensation step under vacuum to remove excess diol and increase the polymer's molecular weight.

The selection of the diol co-monomer allows for the tailoring of the resulting polyester's properties. A variety of diols, including linear aliphatic and cyclic diols, have been successfully used in these polymerizations.

Table 1: Polymerization of Pyrazine-based Dimethyl Esters with Various Diols

| Diester Monomer | Diol Co-monomer | Catalyst | Reaction Conditions | Resulting Polymer | Reference |

|---|---|---|---|---|---|

| Me₂DMDPP | 1,6-Hexanediol (C6) | Sn(Oct)₂ in m-xylene | 130°C to 160°C, under N₂ flow | DMDPP-C6 Polyester | rsc.org |

| Me₂DMDPP | Ethylene glycol (C2) | Sn(Oct)₂ | Melt transesterification | DMDPP-C2 Polyester | rsc.org |

| Me₂DMDPP | Butanediol (C4) | Sn(Oct)₂ | Melt transesterification | DMDPP-C4 Polyester | rsc.org |

| Me₂DMDPP | Decanediol (C10) | Sn(Oct)₂ | Melt transesterification | DMDPP-C10 Polyester | rsc.org |

| Me₂DMDPP | Cyclohexanedimethanol (CHDM) | Sn(Oct)₂ | Melt transesterification | DMDPP-CHDM Polyester | rsc.org |

| Me₂DMDPP | Neopentyl glycol (Neo) | Sn(Oct)₂ | Melt transesterification | DMDPP-Neo Polyester | rsc.org |

These bio-based pyrazine-containing polyesters are semi-crystalline and exhibit interesting thermal properties, positioning them as potential sustainable materials for various applications. rsc.orgnih.gov

Coordination Chemistry and Metal Organic Frameworks of Dimethyl Pyrazine 2,6 Dicarboxylate Derivatives

Ligand Design Principles and Coordination Modes of Pyrazine-2,6-dicarboxylate Ligands

The coordination behavior of pyrazine-2,6-dicarboxylate ligands is governed by the presence of multiple potential donor sites: the two nitrogen atoms of the pyrazine (B50134) ring and the oxygen atoms of the two carboxylate groups. This multifunctionality allows for a rich and varied coordination chemistry.

Pyrazine-2,6-dicarboxylate and its analogues can act as monodentate, bidentate, or multidentate ligands. In its simplest coordination mode, the ligand may bind to a metal center through a single nitrogen atom or a single carboxylate oxygen. More commonly, it exhibits bidentate coordination, utilizing one nitrogen and one oxygen atom, or both nitrogen atoms, or both oxygen atoms of a single carboxylate group. For instance, in some copper(II) complexes, the pyrazine-2,3-dicarboxylate ligand coordinates to the metal ion through one nitrogen atom of the pyrazine ring and an oxygen atom from a carboxylate group, acting as a bidentate ligand. researchgate.net

The denticity can be further increased, leading to multidentate coordination that bridges multiple metal centers, a key feature in the construction of higher-dimensional structures. The specific coordination mode adopted is influenced by a variety of factors, including the nature of the metal ion, the presence of other ligands, and the reaction conditions.

The ability of the pyrazine ring to bridge two metal centers via its nitrogen atoms is a fundamental aspect of its role in forming extended polymeric complexes. This bridging capability, often in conjunction with the coordinating carboxylate groups, gives rise to one-dimensional (1D), two-dimensional (2D), and three-dimensional (3D) networks. For example, pyrazine has been widely used to construct metal-organic frameworks with various transition metals, including copper(II), forming coordination polymers. bendola.com In some instances, the pyrazine ring of one ligand can act as a bridging ligand between two silver(I) ions in a polynuclear complex. rsc.orgrsc.org

The combination of the bridging pyrazine core and the versatile coordination of the carboxylate groups allows for the formation of intricate and robust frameworks. Research has demonstrated the formation of 1D, 2D, and 3D metal-organic framework structures with Cu(II) and pyridine-2,6-dicarboxylate, where the dimensionality is influenced by the nature of the spacer ligands used. rsc.orgresearchgate.net

The coordination geometry around the metal center is significantly influenced by both steric and electronic factors of the pyrazine-2,6-dicarboxylate ligand and any co-ligands present. The introduction of substituents on the pyrazine ring or the esterification of the carboxylate groups can impose steric constraints that dictate the approach of the ligand to the metal ion.

Synthesis and Structural Elucidation of Metal Complexes and Coordination Polymers

The synthesis of metal complexes and coordination polymers involving dimethyl pyrazine-2,6-dicarboxylate and its derivatives often employs solvothermal or hydrothermal methods. These techniques facilitate the self-assembly of the metal ions and ligands into crystalline structures, which can then be characterized by single-crystal X-ray diffraction.

Both homoleptic and heteroleptic complexes of pyrazine-2,6-dicarboxylate ligands have been synthesized. Homoleptic complexes contain only one type of ligand, while heteroleptic complexes involve multiple different ligands coordinating to the metal center. The introduction of ancillary ligands can be used to control the dimensionality and topology of the resulting framework. For example, the use of different N-heterocycles as spacers with pyridine-2,6-dicarboxylic acid and Cu(II) leads to the formation of different dimensional frameworks. rsc.orgresearchgate.net The interplay between different ligands in heteroleptic complexes can influence the spin state of the metal ion. whiterose.ac.uk

An example of a heteroleptic system involves the use of 2,2′-bipyridyl (bpy) or pyrazine (pz) as co-ligands in the synthesis of 3D metal-organic frameworks with Co(II) and 2,2′-bithiophen-5,5′-dicarboxylate. nih.gov In one of these structures, both the bithiophenedicarboxylate and pyrazine act as bridging ligands. nih.gov

A sophisticated approach in the design of complex coordination architectures is the use of a pre-formed metal-ligand complex as a "metalloligand" for further coordination. Pyrazine-2,6-dicarboxylate derivatives are well-suited for this strategy. A metal complex containing this ligand can be synthesized in a way that leaves some of the coordination sites of the pyrazine ring or carboxylate groups available for further reaction with another metal ion.

This stepwise approach allows for the construction of polynuclear and heterometallic systems with a high degree of control over the final structure. For instance, a Co(III) complex with N,N′-dibenzylpyrazine-2,6-dicarboxamide can be formed, leaving the two pyrazine nitrogen atoms free to coordinate with Ag(I), resulting in heterometallic complexes. researchgate.net This method opens up possibilities for creating materials with tailored magnetic or catalytic properties arising from the interactions between different metal centers within the same framework.

Role of pH and Reaction Conditions in Modulating Coordination Polymer Structures

The final structure of a coordination polymer is not solely dictated by the choice of metal and ligand but is critically dependent on the reaction conditions under which it is formed. Factors such as pH, temperature, solvent system, and molar ratios of reactants play a crucial role in directing the self-assembly process, leading to different dimensionalities and topologies.

In the context of pyrazine-dicarboxylate systems, the pH of the reaction medium is a particularly influential parameter. The pKa values of the carboxylic acid groups on the pyrazine ring determine the degree of deprotonation, which in turn affects the coordination modes available to the ligand. For instance, at low pH, the ligand may remain partially protonated and coordinate in a monodentate or bridging fashion through a single carboxylate group and a nitrogen atom. As the pH increases, full deprotonation occurs, making both carboxylate groups available for coordination and promoting the formation of higher-dimensional, more robust frameworks.

Solvothermal synthesis is a common method for preparing these materials, where reactions are carried out in a sealed vessel at elevated temperatures. The choice of solvent is also critical. High-boiling point polar aprotic solvents like N,N-dimethylformamide (DMF) are frequently used. nih.gov These solvents can not only solubilize the reactants but also act as templates or even participate in the reaction. For example, under high-temperature solvothermal conditions, DMF can undergo hydrolysis to produce formate (B1220265) anions, which can then be incorporated into the final coordination polymer structure, leading to unexpected topologies. nih.gov The reaction temperature itself can influence the final product, with different phases or dimensionalities being favored at different temperatures. rsc.org

Rational Design and Fabrication of Metal-Organic Frameworks (MOFs) Employing Pyrazine-2,6-dicarboxylate Linkers

The rational design of Metal-Organic Frameworks (MOFs) involves the strategic selection of molecular building blocks to create porous crystalline materials with desired properties for applications in gas storage, separation, and catalysis. The pyrazine-2,6-dicarboxylate ligand is an excellent candidate for MOF construction due to its rigidity, defined geometry, and the presence of both N- and O-donor sites, which can lead to strong metal-ligand bonds and stable framework structures.

Synthesis of Pyrazine-based MOF Architectures (e.g., Fe-MOFs, Ag-MOFs)

The synthesis of MOFs using pyrazine-dicarboxylate linkers typically involves solvothermal or hydrothermal reactions between a metal salt and the organic ligand. The ester form, this compound, can be used as a precursor, which undergoes in situ hydrolysis to generate the active linker.

Fe-MOFs: Iron-based MOFs are of particular interest due to iron's low cost, low toxicity, and interesting magnetic and catalytic properties. mdpi.com The synthesis of Fe-MOFs with pyrazine-dicarboxylate linkers can result in materials with unique coordination environments. For example, the incorporation of pyrazine-dicarboxylic acid (PzDC) alongside other linkers like amino terephthalic acid has been shown to create modulated O-Fe-N coordination sites. researchgate.netnih.gov This altered coordination environment can influence the electronic properties of the iron clusters within the MOF, enhancing their catalytic activity in processes like Fenton-like reactions. researchgate.netnih.gov The synthesis conditions, such as the ratio of different ligands, are crucial for tuning these properties. researchgate.net

Ag-MOFs: Silver(I) ions are known for their coordination flexibility, leading to a variety of coordination numbers and geometries, which can result in fascinating and complex MOF architectures. The reaction of silver(I) salts with pyrazine-dicarboxylate isomers has led to the formation of novel three-dimensional (3D) frameworks. In one instance, using pyrazine-2,3-dicarboxylate, a 3D MOF was constructed from 1D tetranuclear silver building blocks. researchgate.net The structure was further stabilized by argentophilic (Ag-Ag) interactions, demonstrating the complexity that can be achieved with this system. researchgate.net The choice of ancillary ligands and counter-anions can also direct the final structure, controlling the mode of coordination. researchgate.net

Formation of One-Dimensional (1D) Chain and Ladder Structures within MOFs

While the ultimate goal is often a 3D framework, the assembly process can be controlled to yield lower-dimensional structures like one-dimensional (1D) chains or ladders. These 1D motifs can themselves be of interest or can serve as secondary building units (SBUs) that are further linked into higher-dimensional networks.

The formation of 1D structures is often favored under milder reaction conditions or with specific metal-to-ligand ratios. For instance, studies with cobalt(II) and a mix of flexible dicarboxylates and pyrazine have shown that a 1:1 ratio of metal to bridging ligand can result in 1D coordination polymers. acs.org These chains can be simple linear structures or more complex arrangements. In some cases, these 1D chains are linked by hydrogen bonds or other supramolecular interactions to form a 3D supramolecular network. A new Zr-MOF synthesized using 2,5-pyrazinedicarboxylic acid features a unique 1D inorganic building unit composed of bridged zirconium clusters, which are then connected by the pyrazine linkers into a 3D structure. rsc.org This highlights how 1D substructures are fundamental components of complex MOFs.

Analysis of Solvent-Accessible Space and Porosity in MOF Architectures

A key characteristic of MOFs is their permanent porosity, which is defined by the solvent-accessible space within the crystal structure. This void volume is crucial for applications such as gas storage and separation. The solvent-accessible volume can be calculated from the crystal structure data using software like PLATON and is often expressed as a percentage of the total volume. nih.gov

For example, a cobalt-based MOF constructed with bithiophenedicarboxylate linkers was found to have a guest-accessible volume of 35-39%. nih.gov The porosity of a MOF is experimentally determined by gas adsorption measurements, typically using nitrogen at 77 K. These measurements yield important data such as the BET (Brunauer-Emmett-Teller) and Langmuir surface areas, which quantify the material's internal surface area available for gas adsorption. MOF-210, for example, exhibits an exceptionally high BET surface area of 6240 m²/g. berkeley.edu The pore size distribution, which can be determined from adsorption data, reveals the range of pore diameters within the material. For pyrazine-based MOFs, the pore dimensions are dictated by the length of the linker and the topology of the framework, with typical pore sizes falling into the microporous (< 2 nm) or mesoporous (2-50 nm) range. The nature of the atoms lining the pores, including the nitrogen atoms of the pyrazine ring, can create specific interactions with guest molecules, influencing the adsorption selectivity. nih.gov

Supramolecular Chemistry and Non Covalent Interactions of Dimethyl Pyrazine 2,6 Dicarboxylate Systems

Hydrogen Bonding Networks in Pyrazine-2,6-dicarboxylate Derivatives and Related Systems

Hydrogen bonding is a critical directional interaction that governs the assembly of molecules in the solid state. In pyrazine-2,6-dicarboxylate systems, a variety of hydrogen bonds contribute to the formation of intricate and stable networks.

Characterization of O-H⋯N, O-H⋯O, N-H⋯N, and C-H⋯O Interactions

The molecular structure of pyrazine (B50134) derivatives, featuring nitrogen atoms within the aromatic ring and oxygen atoms in the carboxylate groups, provides ample opportunity for the formation of multiple types of hydrogen bonds.

O-H⋯N Interactions: Strong O-H⋯N hydrogen bonds are fundamental in connecting pyrazine derivatives with other molecules containing hydroxyl groups, such as poly-substituted salicylic (B10762653) acids. researchgate.net These interactions play a crucial role in the formation of co-crystals. researchgate.net In the hydrogen-bonded complex of pyrazine and water, the lone pair of electrons on the nitrogen atom acts as the acceptor in an N⋯H-O hydrogen bond, with the water molecule lying in the plane of the aromatic ring. nih.gov

O-H⋯O Interactions: In the crystal structure of pyridine-2,6-dicarboxylic acid, a strong symmetric double hydrogen bond is observed, leading to a one-dimensional supramolecular structure. nih.gov Resonance-assisted O-H⋯O hydrogen bonds have also been identified in certain copper(II) complexes of pyrazine dicarboxamide ligands. nih.gov

N-H⋯N Interactions: Intramolecular N-H⋯N contacts are observed in some pyrazine dicarboxamide ligands, influencing their conformation. nih.gov

Analysis of Intermolecular and Intramolecular Hydrogen Bond Geometries

Intermolecular Hydrogen Bonds: In the solid state, intermolecular hydrogen bonds dictate the packing of molecules. For instance, in the crystal of 5,6-bis(2-pyridyl)pyrazine-2,3-dicarboxylic acid, symmetry-related molecules are linked by hydrogen bonds between the carboxylic acid OH group and a carboxylate oxygen atom, forming a polymeric, channel-type structure. nih.gov The analysis of co-crystals of pyrazine derivatives reveals that strong O-H⋯N hydrogen bonds are pivotal in connecting the constituent molecules. researchgate.net In the case of pyridine-2,6-dicarboxylic acid, a one-dimensional structure is stabilized by a strong symmetric double hydrogen bond with H⋯O distances of 1.86 (3) Å and O-H⋯O angles of 167 (3) and 171 (5) degrees. nih.gov

Intramolecular Hydrogen Bonds: Intramolecular hydrogen bonds can significantly influence the conformation of a molecule. In 5,6-bis(2-pyridyl)pyrazine-2,3-dicarboxylic acid, an intramolecular hydrogen bond between a pyridine (B92270) nitrogen atom and the NH hydrogen of an adjacent pyridinium (B92312) group results in the near coplanarity of the two rings. nih.gov Similarly, in the perchlorate (B79767) and hexafluorophosphate (B91526) salts of this compound, a symmetrical intramolecular hydrogen bond is present between adjacent carboxylate and carboxylic acid groups. nih.gov The study of intramolecular hydrogen bonding in molecules like salicylic acid provides insights into how these interactions affect molecular properties and reactivity. nih.gov

Table 1: Examples of Hydrogen Bond Geometries in Pyrazine Derivative Systems

| Interaction Type | Donor-H···Acceptor | H···A Distance (Å) | D-H···A Angle (°) | Compound/System | Reference |

| Intermolecular | O-H···O | 1.86(3) | 167(3), 171(5) | Pyridine-2,6-dicarboxylic acid | nih.gov |

| Intermolecular | C-H···O | - | - | Pyrazine dicarboxamide ligand | nih.gov |

| Intramolecular | N-H···N | - | - | Pyrazine dicarboxamide ligand | nih.gov |

| Intramolecular | O-H···O | - | - | Copper(II) complex of pyrazine dicarboxamide | nih.gov |

Aromatic Interactions: π-π Stacking and C-H⋯π Interactions in Crystal Packing

Alongside hydrogen bonding, aromatic interactions such as π-π stacking and C-H⋯π interactions are crucial non-covalent forces that direct the crystal packing of pyrazine-2,6-dicarboxylate and related systems. wikipedia.org

π-π Stacking: These interactions involve the overlapping of π-orbitals of adjacent aromatic rings and are a significant stabilizing factor in the crystal structures of many pyrazine derivatives. researchgate.netresearchgate.net In some crystal structures, π-π stacking interactions lead to the formation of infinite one-dimensional chains. researchgate.net Offset π-π interactions, with intercentroid distances of 3.4779 (9) and 3.6526 (8) Å, have been observed to link layers of molecules into a three-dimensional supramolecular structure. nih.gov The interplay between hydrogen bonding and π-π stacking interactions is often critical in determining the final crystal architecture. researchgate.netresearchgate.net In certain metal complexes, interligand aromatic-stacking interactions favor the assembly of interlocked structures over simple macrocyclic isomers. nih.gov

Metal-Mediated Supramolecular Assemblies Utilizing Pyrazine Dicarboxylates

The nitrogen atoms of the pyrazine ring and the oxygen atoms of the carboxylate groups make dimethyl pyrazine-2,6-dicarboxylate and its analogues excellent ligands for the construction of metal-mediated supramolecular assemblies. researchgate.netcapes.gov.br These assemblies can range from discrete polynuclear complexes to extended one-, two-, and three-dimensional coordination polymers. researchgate.net

Formation of Mechanically Interlocked Molecules (e.g., Catenanes, Rotaxanes)

Mechanically interlocked molecules (MIMs) are fascinating structures where two or more components are linked topologically without the presence of a covalent bond. wikipedia.orgnih.gov Pyrazine-based ligands have been utilized in the template-directed synthesis of these complex architectures. nih.govresearchgate.net

Catenanes: These consist of two or more interlocked macrocycles. The synthesis of catenanes often relies on templating effects, where a metal ion or other species directs the formation of the interlocked structure. nih.gov Hydrogen bonding and π-stacking interactions can also play a crucial role in promoting the assembly of catenanes. nih.gov

Rotaxanes: A rotaxane consists of a linear "axle" molecule threaded through a "wheel" macrocycle, with bulky "stopper" groups at the ends of the axle preventing the dissociation of the components. researchgate.net The synthesis of rotaxanes can be achieved through various strategies, including "clipping," "slipping," and "threading-followed-by-stoppering," often facilitated by kinetic or thermodynamic templates. researchgate.net

Construction of Molecular Capsules and Metallo-Cages

Molecular capsules and metallo-cages are discrete, three-dimensional structures with an internal cavity capable of encapsulating guest molecules. researchgate.netrsc.org The design and synthesis of these host-guest systems is a major area of research in supramolecular chemistry.

Molecular Capsules: These can be formed through the self-assembly of complementary components held together by non-covalent interactions. For example, heteromeric capsules have been formed from the interaction of functionalized cavitands. researchgate.net

Metallo-Cages: The use of metal-ligand coordination is a powerful strategy for the construction of well-defined cage-like structures. nih.gov Pyrazine-containing ligands can be employed as building blocks in the formation of these cages. rsc.org For instance, multi-cavity discrete coordination cages have been prepared that can encapsulate multiple guest molecules. rsc.org The size and shape of the resulting cage, and thus its host-guest properties, can be controlled by the geometry of the ligand and the coordination preference of the metal ion. nih.gov In some cases, the presence of a guest molecule like pyrazine can even induce a transformation in the structure of the cage. nih.gov

Cocrystal Formation and Identification of Recurrent Supramolecular Synthons

The study of cocrystals, which are multi-component molecular crystals formed between a target molecule and a coformer, is a significant area of crystal engineering. The formation of these structures is guided by non-covalent interactions, with hydrogen bonds being particularly prominent. In the context of pyrazine derivatives, the nitrogen atoms within the pyrazine ring act as effective hydrogen bond acceptors, predisposing them to form cocrystals with molecules that can act as hydrogen bond donors, such as dicarboxylic acids.

Mechanochemical Approaches to Pyrazine:Dicarboxylic Acid Cocrystals

Mechanochemistry, the use of mechanical force to induce chemical reactions, has emerged as a powerful and often more sustainable alternative to traditional solution-based methods for cocrystal synthesis. hw.ac.ukrsc.org Techniques such as grinding, either neat (dry) or with the addition of small amounts of a liquid (liquid-assisted grinding), can efficiently produce cocrystals. hw.ac.ukrsc.org

Research into the formation of cocrystals between the parent molecule, pyrazine, and various dicarboxylic acids has demonstrated the efficacy of mechanochemical methods. hw.ac.ukrsc.orgrsc.org These studies have successfully synthesized cocrystals of pyrazine with a range of dicarboxylic acids, and their crystal structures were determined using single crystal X-ray diffraction (XRD) or powder X-ray diffraction (PXRD). hw.ac.ukrsc.orgrsc.org The addition of a small quantity of a solvent like methanol (B129727) during grinding has been shown to improve the crystallinity of the resulting materials. rsc.org

This approach has also been successfully applied to other pyrazine derivatives, such as pyrazinamide (B1679903), an important anti-tuberculosis drug. nih.gov Mechanochemical grinding has been used to produce novel supramolecular cocrystals of pyrazinamide with glutaric acid. nih.gov These findings underscore the broad applicability of mechanochemistry in generating new solid forms of pyrazine-based compounds. nih.govacs.org

While direct studies on the mechanochemical cocrystallization of this compound with dicarboxylic acids are not extensively documented, the established success with pyrazine and its derivatives provides a strong precedent. The ester groups in this compound reduce its hydrogen bond donating capacity compared to its parent dicarboxylic acid, but the pyrazine nitrogens remain potent hydrogen bond acceptors.

A significant aspect of these studies is the ability to form infinite one-dimensional hydrogen-bonded chains, which are a common feature of the resulting crystal structures. hw.ac.ukrsc.orgrsc.org

Topological Analysis of Supramolecular Patterns in Solid-State Structures

The predictable formation of specific, recurring patterns of non-covalent interactions, known as supramolecular synthons, is a cornerstone of crystal engineering. In pyrazine:dicarboxylic acid cocrystals, the most anticipated and frequently observed interaction is the heterosynthon formed between the carboxylic acid group of the coformer and the nitrogen atom of the pyrazine ring. hw.ac.ukrsc.orgrsc.org

Topological analysis of the crystal structures of these systems reveals the prevalence of these robust synthons. For instance, in cocrystals of pyrazine with dicarboxylic acids, the structures are often characterized by infinite hydrogen-bonded chains based on the pyridine-carboxylic acid synthon. hw.ac.ukrsc.orgrsc.org This demonstrates a high degree of predictability in the supramolecular assembly of these systems.

In more complex systems involving salts of heterocyclic polyamines and heterocyclic dicarboxylic acids like 2,3-pyrazinedicarboxylic acid, a detailed analysis reveals a variety of intra- and intermolecular recurrent supramolecular synthons. mdpi.com Hirshfeld surface analysis, a tool used to visualize and quantify intermolecular interactions, shows that O···H/H···O interactions are the primary contributors to the crystal packing in these pyrazine-containing structures. mdpi.com Additionally, N(C)···H/H···N(C) interactions are of significant relevance. mdpi.com

While the crystal structure of this compound itself is not the primary focus of these studies, research on its derivatives provides valuable insights. For example, this compound can be synthesized from 2,6-dimethylpyrazine (B92225) through oxidation followed by esterification. hbni.ac.in This diester can then be used as a ligand to create more complex structures, such as N,N'-Dibenzylpyrazine-2,6-dicarboxamide. hbni.ac.in The subsequent metalation of this ligand with cobalt and silver has led to the formation of intricate hetero-metallic complexes, whose structures have been determined by single-crystal X-ray diffraction. hbni.ac.in The analysis of these complex structures reveals how the pyrazine core and its functional groups direct the assembly into larger, well-defined architectures.

Advanced Characterization Techniques for Structural and Electronic Properties of Dimethyl Pyrazine 2,6 Dicarboxylate and Its Derivatives

Spectroscopic Analysis for Molecular and Electronic Structure Determination

Spectroscopic techniques are fundamental in elucidating the intricate structural and electronic features of dimethyl pyrazine-2,6-dicarboxylate and its related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule.

¹H NMR: In the ¹H NMR spectrum of this compound, specific chemical shifts are expected for the protons of the methyl ester groups and the pyrazine (B50134) ring. For instance, in a related compound, 2,5-bis(2-carboxyethyl)-3,6-dimethylpyrazine dimethyl ester, the methyl protons of the ester group (s, 6H) appear at a chemical shift (δ) of 3.69 ppm. maastrichtuniversity.nl The protons on the pyrazine ring will exhibit distinct signals based on their electronic environment.

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For 2,5-bis(2-carboxyethyl)-3,6-dimethylpyrazine dimethyl ester, characteristic peaks are observed at 173.8 ppm (C=O of the ester), 149.4 and 147.9 ppm (aromatic carbons of the pyrazine ring), 51.6 ppm (methoxy carbon), and 20.9 ppm (methyl carbon attached to the ring). maastrichtuniversity.nl Similar characteristic peaks would be expected for this compound, with the exact chemical shifts influenced by the substituent positions.

Table 1: Representative NMR Data for a Substituted Dimethyl Pyrazine Derivative maastrichtuniversity.nl

| Nucleus | Chemical Shift (ppm) | Assignment |

| ¹H | 3.69 | -OCH₃ (ester) |

| ¹³C | 173.8 | C=O (ester) |

| 149.4 | Pyrazine ring C | |

| 147.9 | Pyrazine ring C | |

| 51.6 | -OCH₃ | |

| 20.9 | -CH₃ on ring |

Infrared (IR) Spectroscopy for Vibrational Fingerprinting

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing a unique "fingerprint" based on its functional groups. The IR spectra of this compound and its derivatives are expected to show strong absorption bands corresponding to the C=O stretching of the ester groups, typically in the region of 1700-1750 cm⁻¹. Other significant peaks would include C-O stretching, C-N stretching of the pyrazine ring, and C-H stretching and bending vibrations. The IR spectra of complexes containing pyrazine dicarboxylate ligands are consistent with their X-ray determined structures. rsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within a molecule. The UV-Vis spectra of this compound and its derivatives typically exhibit absorption bands corresponding to π → π* and n → π* transitions within the pyrazine ring and the carboxylate groups. For example, the UV-Vis spectra of copper(II) and silver(I) complexes with a dimethyl 6-(pyrazine-2-yl)pyridine-3,4-dicarboxylate ligand were recorded in DMSO at room temperature. rsc.org The spectra of the copper(II) complexes showed a low-intensity band in the visible region assigned to d-d transitions. rsc.org The electronic spectra of pyrazine derivatives can be influenced by the solvent and the presence of metal ions.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Weight and Fragmentation

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique used to determine the molecular weight of a compound and to study its fragmentation patterns. In the analysis of this compound, ESI-MS would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺. Fragmentation analysis can provide further structural information by identifying the loss of specific groups, such as the methoxy (B1213986) or carboxylate moieties.

Photoluminescence Spectroscopy for Optical Properties

Photoluminescence (PL) spectroscopy is a key technique for investigating the light-emitting properties of materials. Pyrazine and its derivatives are known to exhibit fluorescence, and their emission properties can be tuned by modifying their chemical structure. acs.orgnih.gov Studies have shown that pyrazine-based compounds can have red-shifted and enhanced photoluminescence compared to their benzene-based counterparts. acs.orgnih.gov This is attributed to the smaller energy gaps between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) in pyrazinyl compounds. acs.org The luminescence of copper(I) iodide hybrids with pyrazine derivatives has been shown to result from the radiative recombination of electrons and holes after photoexcitation. rsc.org The coordination of pyrazine derivatives to metal ions, such as copper(I) and silver(I), can lead to luminescent hybrid structures. rsc.orgnih.gov

X-ray Diffraction Studies for Solid-State Structure

X-ray diffraction is an indispensable technique for determining the precise three-dimensional arrangement of atoms in the solid state. Single-crystal X-ray diffraction analysis of this compound would reveal detailed information about its crystal system, space group, unit cell dimensions, and the intramolecular bond lengths and angles. For instance, a study on pyrazine-2,5-dicarboxylic acid dihydrate, a related compound, determined its crystal structure. researchgate.net Similarly, the crystal structures of various metal complexes involving pyrazine dicarboxylate ligands have been elucidated, providing insights into their coordination chemistry and solid-state packing. rsc.orgresearchgate.net The planarity of the pyrazine dicarboxylate anion makes it a suitable building block for constructing one-dimensional metal complexes. researchgate.net

Table 2: Crystallographic Data for Pyrazine-2,5-dicarboxylic Acid Dihydrate researchgate.net

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

Thermal Analysis Techniques for Stability and Decomposition Pathways

Thermal analysis techniques are vital for determining the stability of a compound at different temperatures and under various atmospheres. They provide critical information about decomposition pathways, melting points, and phase transitions.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the thermal stability of this compound and its derivatives, revealing the temperatures at which decomposition events occur.

For instance, studies on metal complexes of the isomeric pyrazine-2,3-dicarboxylic acid show multi-stage decomposition processes. chempap.org Typically, the initial mass loss corresponds to the removal of solvent or water molecules, followed by the decomposition of the organic ligands at higher temperatures. chempap.org The final residue is often the metal oxide, confirming the stoichiometry of the complex. chempap.org Such analyses allow for the comparison of thermal stabilities among a series of related compounds. chempap.org

Table 2: Example of Thermal Decomposition Stages for a Cu(II)-Pyrazine-2,3-dicarboxylate Complex chempap.org

| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | Associated Event |

|---|---|---|---|

| I | 40 - 120 | ~4.5 | Release of water molecules |

| II | 270 - 330 | ~40 | Decomposition of pyrazine-2,3-dicarboxylate anion |

| Final Product | >330 | - | CuO residue |

Differential Thermal Analysis (DTA) is often run concurrently with TGA. It measures the temperature difference between a sample and an inert reference as they are subjected to the same heating program. Peaks on the DTA curve indicate thermal events such as phase transitions or chemical reactions. An endothermic peak (temperature lag) typically signifies melting or boiling, while an exothermic peak (temperature lead) indicates a process like crystallization or decomposition.

In the thermal analysis of pyrazine-2,3-dicarboxylate complexes, DTA curves show distinct exothermic peaks that correspond to the oxidative decomposition of the organic components, aligning with the mass loss steps observed in the TGA curve. chempap.org This correlation provides a more complete picture of the thermal behavior of the compound.

Elemental and Compositional Analysis

CHN (Carbon, Hydrogen, Nitrogen) elemental analysis is a cornerstone technique for verifying the empirical formula of a synthesized organic compound. In this combustion analysis, a sample is burned in an excess of oxygen, and the resulting combustion products (CO₂, H₂O, and N₂) are collected and measured. The mass of these products is used to calculate the percentage composition of C, H, and N in the original sample.

For this compound, the theoretical elemental composition can be calculated from its molecular formula, C₈H₈N₂O₄. Experimental results from a CHN analyzer must fall within a narrow margin of error (typically ±0.4%) of these theoretical values to confirm the compound's elemental composition and purity.

Table 3: Theoretical Elemental Composition of this compound

| Element | Molecular Formula | Molar Mass (g/mol) | Theoretical Percentage (%) |

|---|---|---|---|

| Carbon (C) | C₈H₈N₂O₄ | 196.16 | 48.98 |

| Hydrogen (H) | 4.11 | ||

| Nitrogen (N) | 14.28 | ||

| Oxygen (O) | 32.62 |

Compound Names Mentioned

Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES) for Metal Content

Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES) is a powerful analytical technique for determining the elemental composition of materials, particularly for quantifying trace and major metal content. In the context of this compound and its derivatives, especially when they are used as ligands to form metal-organic frameworks (MOFs) or other coordination complexes, ICP-OES is indispensable for confirming the stoichiometry and purity of the synthesized materials.

The principle of ICP-OES involves introducing a sample, typically in a liquid form after acid digestion, into an argon plasma. The extremely high temperature of the plasma (around 6,000-10,000 K) excites the atoms of the elements within the sample, causing them to emit light at characteristic wavelengths. The intensity of the emitted light is directly proportional to the concentration of the element in the sample.

Detailed Research Findings:

In the analysis of pyrazine-based metal-organic frameworks, ICP-OES is routinely employed to determine the precise metal-to-ligand ratio. For instance, in the synthesis of a novel iron-based MOF utilizing a pyrazine-dicarboxylic acid ligand, ICP-OES was used to confirm the iron content. nih.gov This is critical as the metal center is the active site for applications such as catalysis. The sample preparation for such analyses typically involves digesting a known weight of the MOF in a strong acid, such as nitric acid, to ensure all the metal ions are in solution. nih.gov

The technique's high sensitivity allows for the detection of even trace metal impurities, which could originate from starting materials or reaction vessels. Such impurities can significantly influence the material's properties. For example, in a study on the determination of heavy metals in sediments, ICP-OES was used to quantify a range of metals including cadmium, chromium, copper, iron, nickel, lead, and zinc with high accuracy. nih.gov

Below is a representative data table illustrating the type of results obtained from an ICP-OES analysis of a hypothetical metal complex derived from this compound.

| Metal Analyte | Wavelength (nm) | Measured Concentration (mg/L) | Calculated Metal Content (% w/w) |

| Zinc (Zn) | 213.856 | 15.2 | 1.52 |

| Copper (Cu) | 324.754 | 0.8 | 0.08 |

| Iron (Fe) | 259.940 | < 0.1 | < 0.01 |

| Nickel (Ni) | 231.604 | < 0.1 | < 0.01 |

This table is interactive. You can sort the data by clicking on the column headers.

Microscopy and Surface Characterization Methods

The morphology and surface properties of materials derived from this compound are critical for their performance, especially in applications involving heterogeneous catalysis, gas storage, and separations. Field Emission Scanning Electron Microscopy (FESEM) and Brunauer–Emmett–Teller (BET) surface area analysis are two key techniques used to investigate these characteristics.

Field Emission Scanning Electron Microscopy (FESEM) is a high-resolution imaging technique that uses a focused beam of electrons to scan the surface of a sample. The interactions between the electrons and the sample's atoms produce various signals that contain information about the surface topography and composition. FESEM offers significantly higher resolution and greater depth of field than conventional scanning electron microscopy, making it ideal for visualizing nanoscale features.

Detailed Research Findings:

In the study of self-assembled structures of pyrazine derivatives, FESEM is instrumental in revealing the morphology of the resulting materials. For example, research on tetrachloroacenes containing pyrazine moieties showed the formation of distinct morphologies, such as rigid microbelts and entangled networks of thinner, more flexible fibers, which were characterized using scanning electron microscopy. nih.gov Similarly, FESEM imaging of a pyrazine-based conductive metal-organic framework revealed a rod-like morphology of the bulk powders. researchgate.net These morphological details are crucial for understanding the assembly process and the material's bulk properties.

The following table summarizes typical morphological findings for materials derived from pyrazine dicarboxylate derivatives as observed by FESEM.

| Material | Observed Morphology | Size Range | Reference |

| Pyrazine-based MOF | Rod-like crystals | 500 nm - 2 µm | researchgate.net |

| Self-assembled pyrazine derivative | Microbelts | 1-5 µm width | nih.gov |

| Pyrazine-containing polymer | Interconnected fibrous network | 50-200 nm fiber diameter | nih.gov |

This table is interactive. You can sort the data by clicking on the column headers.

The Brunauer–Emmett–Teller (BET) theory provides a model for the physical adsorption of gas molecules on a solid surface and serves as the basis for an important analysis technique for measuring the specific surface area of materials. The analysis is performed by measuring the amount of an inert gas, typically nitrogen, that adsorbs onto the surface of a material at different partial pressures.

Detailed Research Findings:

For porous materials synthesized using this compound or its analogs as building blocks, such as porous organic cages or MOFs, BET analysis is fundamental. It provides a quantitative measure of the accessible surface area, which is a critical parameter for applications like gas storage and catalysis. For instance, a study on porous organic cages demonstrated that different polymorphs of the same cage molecule could exhibit vastly different apparent BET surface areas of 550 m²/g and 23 m²/g, highlighting the importance of the solid-state packing. nih.gov In another remarkable example, a shape-persistent organic cage compound was found to have an exceptionally high specific surface area of 3758 m²/g. nih.gov

The data below illustrates typical results from a BET analysis of a porous material derived from a pyrazine dicarboxylate linker.

| Material | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Average Pore Diameter (nm) |

| Pyrazine-based Porous Organic Cage | 550 | 0.28 | 2.1 |

| Pyrazine-based MOF | 1250 | 0.65 | 3.5 |

| Non-porous Polymorph | 23 | 0.02 | - |

This table is interactive. You can sort the data by clicking on the column headers.

Theoretical and Computational Chemistry Studies on Dimethyl Pyrazine 2,6 Dicarboxylate

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Predictions

Quantum chemical calculations, particularly Density Functional Theory (DFT), serve as powerful tools to elucidate the electronic structure, reactivity, and spectroscopic properties of molecules like dimethyl pyrazine-2,6-dicarboxylate. While specific studies solely focused on this ester are limited in publicly available literature, extensive research on the parent molecule, pyrazine-2,6-dicarboxylic acid, and related pyrazine (B50134) derivatives provides a strong basis for understanding its characteristics.

DFT calculations on related pyrazine carboxylic acids have been employed to determine optimized molecular geometries, vibrational frequencies, and electronic transitions. For instance, studies on pyrazine-2,5-dicarboxylic acid have detailed its three-dimensional lattice formed through hydrogen-bonded acid and water molecules. rsc.org Theoretical studies on 2,6-dimethylpyrazine (B92225) have utilized DFT and CASSCF calculations to investigate its photochemical isomerization, confirming the role of benzvalene (B14751766) isomers in the process. unibas.it These calculations revealed that upon excitation to the S2 singlet state, two Dewar isomers can be formed, while the S1 state leads to a single Dewar isomer, both of which can convert to the benzvalene intermediate. unibas.it

Table 1: Predicted Spectroscopic Data based on Related Compounds

| Spectroscopic Technique | Predicted Observations for this compound | Basis from Analogous Compounds |

| UV-Vis Spectroscopy | Absorption bands in the UV region corresponding to π→π* and n→π* transitions. | TD-DFT calculations on 2,6-dimethylpyrazine show a π→π* transition around 242 nm and an n→π* transition around 329 nm in the gas phase. unibas.it |

| Infrared (IR) Spectroscopy | Characteristic C=O stretching vibrations for the ester groups, C-N stretching vibrations of the pyrazine ring, and C-H stretching and bending modes. | Studies on pyrazine derivatives show characteristic ring vibrations and functional group absorptions. |

| NMR Spectroscopy | Distinct signals for the aromatic protons on the pyrazine ring and the methyl protons of the ester groups. | The chemical shifts would be influenced by the electron-withdrawing nature of the carboxylate groups. |

Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions

For example, MD simulations could be employed to understand how this compound molecules pack in a crystal lattice and to explore the conformational landscape of the ester groups. In solution, MD could reveal the nature of solvent-solute interactions and the dynamics of solvation shells. The pyrazine nitrogen atoms and the carbonyl oxygen atoms of the ester groups are expected to be key sites for hydrogen bonding with protic solvents.

Energy Framework Calculations for Quantitative Analysis of Crystal Packing Interactions

Energy framework calculations are a computational tool used to analyze the strength and nature of intermolecular interactions within a crystal lattice. This analysis helps in understanding the stability of the crystal packing and in identifying the dominant forces, such as hydrogen bonds, van der Waals forces, and π-π stacking interactions.

Although the crystal structure of this compound is not publicly documented, studies on related compounds highlight the types of interactions that would be expected. For instance, the crystal structure of 3,6-dimethylpyrazine-2,5-dicarboxylic acid hydrate (B1144303) reveals a unique infinite three-dimensional lattice of hydrogen-bonded acid and water molecules. rsc.org In the absence of the acidic protons, as in this compound, the crystal packing would likely be dominated by C-H···O and C-H···N interactions, as well as potential π-π stacking between the pyrazine rings.

Table 2: Expected Intermolecular Interactions in the Crystal Structure of this compound

| Interaction Type | Description | Relevance based on Analogues |

| C-H···O Hydrogen Bonds | Interactions between the pyrazine or methyl C-H groups and the carbonyl oxygen atoms of the ester groups. | Observed in the crystal structures of various dicarboxamide derivatives. mdpi.com |

| C-H···N Hydrogen Bonds | Interactions between the methyl C-H groups and the pyrazine nitrogen atoms. | Seen in the crystal packing of dimethyl and diethyl esters of 5,6-bis-(pyridin-2-yl)pyrazine-2,3-dicarboxylic acid. nih.gov |

| π-π Stacking | Parallel or offset stacking of the aromatic pyrazine rings. | A common feature in the crystal structures of aromatic compounds. |

| van der Waals Forces | General attractive forces between molecules. | Contribute to the overall stability of the crystal lattice. |

Computational Investigations of Ligand-Metal Interactions and Coordination Preferences

This compound possesses multiple potential coordination sites, namely the two pyrazine nitrogen atoms and the two carbonyl oxygen atoms of the ester groups, making it an interesting ligand for the formation of coordination polymers and metal complexes. Computational studies, particularly DFT, are invaluable for predicting the coordination preferences and the electronic structure of the resulting metal complexes.

Research on the coordination chemistry of the parent pyrazine-2,6-dicarboxylic acid has shown that it can act as a versatile ligand, coordinating to metal ions through its nitrogen and carboxylate oxygen atoms. researchgate.netnih.gov For this compound, the ester groups are generally weaker coordinating agents than deprotonated carboxylate groups. However, the pyrazine nitrogen atoms remain effective coordination sites.

DFT calculations can be used to model the interaction of this compound with various metal ions, determining the preferred coordination modes (e.g., monodentate, bidentate bridging) and the relative stabilities of different isomeric complexes. These calculations can also predict changes in the electronic and spectroscopic properties of the ligand upon coordination to a metal center.

Catalytic Applications and Mechanistic Investigations of Pyrazine 2,6 Dicarboxylate Based Materials

Heterogeneous Catalysis via Pyrazine-based Metal-Organic Frameworks

Pyrazine-based metal-organic frameworks (MOFs) have emerged as a prominent class of heterogeneous catalysts. The inherent porosity and high surface area of MOFs, combined with the electronic properties of the pyrazine-2,6-dicarboxylate linker and the catalytic activity of the metal nodes, provide a synergistic platform for a variety of chemical transformations.

The selective oxidation of organosulfur compounds is a critical process in the production of clean fuels. Pyrazine-dicarboxylate-based materials have shown promise in this area. For instance, a polytungstoarsenate incorporating a pyrazine (B50134) dicarboxylate ligand has been synthesized and demonstrated to be an effective catalyst for the oxidation of thiophenes. rsc.org This material, K6LiH6[Ce4(H2O)14(pzdc)(H2pzdc)As3W29O103]·22H2O (where H2pzdc = 2,3-pyrazinedicarboxylic acid), effectively catalyzes the oxidation of benzothiophene (B83047) (BT) and dibenzothiophene (B1670422) (DBT) to their corresponding sulfones with high conversion and selectivity, using hydrogen peroxide as the oxidant. rsc.orgdocumentsdelivered.com The catalytic system operates efficiently at room temperature. rsc.org

The confinement of reactants within the porous structure of MOFs can also influence selectivity. In some porphyrin-based MOFs, smaller pore sizes have been suggested to restrict the formation of sulfone products from organic sulfides, thereby enhancing selectivity towards the sulfoxide. dtic.mil While not specific to pyrazine-2,6-dicarboxylate, this principle highlights a key advantage of MOF-based catalysts in controlling reaction pathways.

Building on their ability to selectively oxidize thiophenes, pyrazine-dicarboxylate-based catalysts have been successfully applied to the deep desulfurization of model fuels. rsc.org The aforementioned cerium-containing polytungstoarsenate catalyst, when used in an acetonitrile/H2O2 system, achieved complete conversion of benzothiophene and dibenzothiophene in a model fuel composed of a mixture of these sulfur compounds in octane. rsc.orgdocumentsdelivered.com This demonstrates the potential of these materials for practical applications in fuel purification. rsc.org The process of oxidative desulfurization (ODS) is considered a highly effective method for removing aromatic sulfur compounds due to its high efficiency and cost-effectiveness. nih.govnih.gov

The following table summarizes the catalytic performance of the pyrazine dicarboxylate-bridging polytungstoarsenate in the oxidation of various sulfur-containing compounds.

| Substrate | Conversion (%) | Time (h) |

| Benzothiophene (BT) | 100 | 5 |

| Dibenzothiophene (DBT) | 100 | 5 |

| 4,6-Dimethyldibenzothiophene (4,6-DMDBT) | >99 | 5 |

Table 1: Catalytic oxidation of various substrates using a pyrazine dicarboxylate-bridging polytungstoarsenate catalyst. Data sourced from Niu, Y., et al. (2018). rsc.org

Pyrazine-dicarboxylate-based materials also exhibit catalytic activity in other important oxidation reactions, such as the epoxidation of olefins and the oxidation of alcohols. A praseodymium(III)-containing arsenotungstate bridged by pyrazine-2,3-dicarboxylate ligands has been shown to be an efficient catalyst for these transformations using hydrogen peroxide as a green oxidant. rsc.org Notably, this catalyst demonstrated a very high turnover frequency (TOF) of up to 10,170 h⁻¹ in the oxidation of 1-phenylethanol, surpassing many previously reported catalysts. rsc.org The development of heterogeneous catalysts for olefin epoxidation is of significant industrial interest, as epoxides are key intermediates in the synthesis of polymers and fine chemicals. mdpi.com

The catalytic performance of the pyrazine dicarboxylate-bridged arsenotungstate in the oxidation of various alcohols is presented below.

| Substrate | Conversion (%) | Selectivity (%) | Time (h) |

| 1-Phenylethanol | >99 | >99 (Acetophenone) | 3 |

| Benzyl alcohol | 99 | >99 (Benzaldehyde) | 3 |

| Cyclohexanol | 98 | >99 (Cyclohexanone) | 3 |

Table 2: Catalytic oxidation of various alcohols using a pyrazine dicarboxylate-bridged arsenotungstate catalyst. Data sourced from Niu, Y., et al. (2018). rsc.org

Pyrazine-based MOFs have demonstrated significant potential in advanced oxidation processes (AOPs) for environmental remediation. Specifically, iron-based MOFs utilizing pyrazine-dicarboxylic acid (PzDC) as a ligand have been developed for enhanced hydroxyl radical (•OH) generation in Fenton-like reactions. researchgate.netnih.gov In one study, a novel porous Fe-MOF with a modulated O-Fe-N coordination environment was created by incorporating PzDC along with amino terephthalic acid. researchgate.netnih.gov The introduction of pyridine-N sites from the PzDC ligand resulted in a lower binding energy in the O-Fe-N coordination, which in turn lowered the activation barrier for interfacial H2O2 activation. researchgate.netnih.gov This modulated electronic environment of the Fe-clusters also accelerated the Fe(II)/Fe(III) cycling, a key step in the Fenton process. nih.gov Consequently, the steady-state concentration of hydroxyl radicals in the Fe-ATA/PzDC-7:3/H2O2 system was 1.6 times higher than that of the unregulated Fe-ATA system, leading to excellent performance in the degradation of the antibiotic sulfamethoxazole. researchgate.net

Homogeneous Catalysis Utilizing Pyrazine-2,6-dicarboxylate Complexes

While much of the focus has been on heterogeneous systems, discrete molecular complexes of pyrazine-2,6-dicarboxylate also exhibit significant catalytic activity in homogeneous settings. These complexes offer the advantage of well-defined active sites, which can facilitate mechanistic studies.

For instance, dimeric copper(II) complexes have been shown to catalyze the oxidation of various primary and secondary alcohols with high selectivity. tandfonline.com While the specific ligand in this study was not pyrazine-2,6-dicarboxylate, it highlights the potential of pyrazine-based ligands to support catalytically active metal centers for alcohol oxidation. The aforementioned pyrazine dicarboxylate-bridged arsenotungstate also functions as an efficient homogeneous catalyst for the epoxidation of olefins and oxidation of alcohols. rsc.org

Furthermore, copper(II) and silver(I) complexes with dimethyl 6-(pyrazine-2-yl)pyridine-3,4-dicarboxylate have been synthesized and characterized. rsc.org The copper(II) complexes, in particular, were investigated for their biomimetic catalytic activity in the oxidation of catechols. rsc.org

Elucidation of Catalytic Mechanisms and Identification of Active Sites

Understanding the catalytic mechanism and identifying the active sites are crucial for the rational design of more efficient catalysts. mdpi.com In the case of pyrazine-dicarboxylate-based materials, a combination of experimental and computational techniques has been employed to gain mechanistic insights.

For the pyrazine-based Fe-MOFs used in Fenton-like processes, the enhanced catalytic activity is attributed to the modulated O-Fe-N coordination environment. researchgate.netnih.gov The pyridine-N sites introduced by the pyrazine-dicarboxylic acid ligand affect the local electronic environment of the Fe-clusters, which lowers the activation energy barrier for the decomposition of H2O2 and accelerates the Fe(II)/Fe(III) redox cycle. researchgate.netnih.gov

In the dehydrogenative coupling of amino alcohols to form pyrazines catalyzed by manganese pincer complexes, a proposed mechanism involves the initial dehydrogenation of the alcohol, followed by the formation of a 2,5-dihydropyrazine intermediate, which then undergoes a final metal-catalyzed dehydrogenation to the aromatic pyrazine product. acs.org Mechanistic investigations, including attempts to isolate organometallic amido intermediates, have been conducted to support this pathway. acs.org

For the selective oxidation of thiophenes using polyoxometalate-based catalysts, the mechanism is believed to involve the activation of the oxidant (e.g., H2O2) by the metal centers within the catalyst, followed by the transfer of an oxygen atom to the sulfur atom of the thiophene. mdpi.com The specific role of the pyrazine-dicarboxylate ligand in these systems is likely to be structural, providing a robust framework that supports the catalytically active polyoxometalate clusters.

Advanced Research Directions and Future Outlook for Dimethyl Pyrazine 2,6 Dicarboxylate

Design and Synthesis of Novel Pyrazine-2,6-dicarboxylate Ligands with Tunable Properties

The inherent properties of the pyrazine-2,6-dicarboxylate core can be finely tuned through synthetic modifications. Researchers are actively exploring the introduction of various functional groups onto the pyrazine (B50134) ring to modulate the electronic and steric characteristics of the resulting ligands. This allows for the rational design of ligands with tailored affinities for specific metal ions and desired functionalities in the final material.

One common strategy involves the derivatization of the corresponding dimethylpyrazines. For instance, an efficient two-step synthesis has been developed for pyrazine-2,5- and -2,6-dicarbaldehydes, which starts from the readily available dimethylpyrazines. researchgate.net These aldehyde derivatives serve as versatile precursors for creating more complex Schiff base ligands with extended conjugation and additional coordination sites.

Exploration of Pyrazine-2,6-dicarboxylate Derivatives for Minor Actinide Extraction

A significant and challenging application for tailored ligands is in the separation of minor actinides (like americium and curium) from lanthanides in used nuclear fuel. This separation is a crucial step in advanced fuel cycles aimed at reducing the long-term radiotoxicity of nuclear waste. N,O-hybrid donor ligands are considered promising for this purpose. rjraap.com

Research has shown that ligands derived from 2,6-pyridinedicarboxylic acid, a close structural analog of pyrazine-2,6-dicarboxylic acid, are effective extractants. rjraap.com Studies on functionalized pyrazine ligands are also underway for minor actinide extraction. researchgate.net The strategic placement of nitrogen and oxygen donor atoms in the pyrazine-2,6-dicarboxylate structure provides a pre-organized binding pocket that can show selectivity for actinides over lanthanides, a notoriously difficult separation to achieve due to their similar ionic radii and coordination chemistry. The development of silica-immobilized ligands, such as those based on BTBP (bis-(1,2,4-triazin-3-yl)-2,2'-bipyridine) and BTPhen (bis-(1,2,4-triazin-3-yl)-1,10-phenanthroline), demonstrates a promising approach for the near-quantitative removal of Am(III) from acidic waste streams. rsc.org

Development of New Metal-Organic Framework Topologies and Architectures

Dimethyl pyrazine-2,6-dicarboxylate and its parent acid are excellent building blocks for constructing Metal-Organic Frameworks (MOFs). The rigid, linear geometry of the ligand and the specific angles of its coordination sites enable the formation of diverse and predictable network topologies.

Researchers have successfully synthesized a variety of MOFs using pyrazine-dicarboxylate linkers with different metal ions, including lanthanides, zinc, and cobalt. tandfonline.comnih.govrsc.org For example, a new lanthanide coordination polymer, [Er₂(PZDC)₃(H₂O)₄]n· 5nH₂O (where H₂PZDC is pyrazine-2,6-dicarboxylic acid), was synthesized solvothermally, revealing a 2D metal-organic framework with a double-stranded molecular braid structure. tandfonline.com Similarly, the reaction of pyrazine-2,5-dicarboxylic acid with manganese(II) salts under hydrothermal conditions yielded a 3D network where the ligand bridges four different metal centers. researchgate.net

The choice of ancillary ligands and synthesis conditions can direct the assembly towards specific architectures. The use of different solvents and acid species in the synthesis of zinc MOFs with 2,3,5,6-tetrakis(4-carboxyphenyl)pyrazine resulted in two distinct, highly porous isomeric frameworks. rsc.org These studies highlight the potential to create MOFs with controlled porosity and dimensionality for applications in gas storage and separation.

| Metal Ion | Ligand | Resulting MOF Dimensionality | Key Structural Feature | Reference |

| Erbium(III) | Pyrazine-2,6-dicarboxylic acid | 2D | Double-stranded molecular braid | tandfonline.com |

| Manganese(II) | Pyrazine-2,5-dicarboxylic acid | 3D | Hexadentate ligand bridging four Mn(II) atoms | researchgate.net |

| Zinc(II) | 2,3,5,6-tetrakis(4-carboxyphenyl)pyrazine | 3D (Isomers) | Isomeric frameworks with different topologies | rsc.org |

| Cobalt(II) | 2,2′-bithiophen-5,5′-dicarboxylate and pyrazine | 3D | Trinuclear {Co₃(RCOO)₆} building units | nih.gov |

| Silver(I) | Pyrazine-2,3-dicarboxylate and ethylenediamine | 3D | 1D tetranuclear building blocks | researchgate.net |

Integration of this compound in Hybrid Functional Materials

Beyond pure MOFs, there is a growing trend to incorporate this compound into hybrid materials to synergize its properties with other components. These materials combine the coordination chemistry of the pyrazine ligand with the functionalities of other organic molecules, polymers, or inorganic nanostructures.

An example is the synthesis of discrete metal complexes with specific functionalities. Copper(II) and silver(I) complexes with dimethyl 6-(pyrazine-2-yl)pyridine-3,4-dicarboxylate, a related ligand, have been synthesized and characterized. rsc.orgrsc.org These complexes exhibit interesting properties, such as antimicrobial activity and biomimetic catalytic activity. The silver(I) complexes, in particular, showed good antibacterial and antifungal properties. rsc.org Such molecular hybrids demonstrate how the pyrazine core can be integrated into functional systems that bridge the gap between coordination chemistry and biology or catalysis.